molecular formula C11H15NO2 B11901209 3-Tert-butyl-2-hydroxybenzamide

3-Tert-butyl-2-hydroxybenzamide

Cat. No.: B11901209
M. Wt: 193.24 g/mol
InChI Key: SUPCJVBMEWYJIY-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is characterized by a tert-butyl group attached to a benzene ring, which also contains a hydroxyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the use of tert-butyl acetate or tert-butanol in the presence of oxalic acid dihydrate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-tert-butyl-2-hydroxybenzaldehyde or 3-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 3-tert-butyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Tert-butyl-2-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-2-hydroxybenzamide is unique due to the presence of both a tert-butyl group and an amide functional group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-tert-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)13)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

SUPCJVBMEWYJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C(=O)N

Origin of Product

United States

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